molecular formula C27H32Cl2N8O B11100027 1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine

1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine

Cat. No.: B11100027
M. Wt: 555.5 g/mol
InChI Key: NEAQLHNEKRPBDD-UHFFFAOYSA-N
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Description

1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE is a complex organic compound that features a combination of chlorophenoxy, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE involves multiple steps. The process typically starts with the preparation of intermediate compounds, such as 4-chlorophenoxyacetic acid and triazole derivatives. These intermediates are then subjected to various chemical reactions, including condensation, substitution, and cyclization, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-{1-[(4-CHLOROPHENOXY)(1H-1,2,4-TRIAZOL-1-YL)METHYL]-2,2-DIMETHYLPROPYL}-1H-1,2,3,4-TETRAAZOL-5-YL)(2-CHLOROPHENYL)METHYL]PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C27H32Cl2N8O

Molecular Weight

555.5 g/mol

IUPAC Name

1-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-(2-chlorophenyl)methyl]piperidine

InChI

InChI=1S/C27H32Cl2N8O/c1-27(2,3)24(26(36-18-30-17-31-36)38-20-13-11-19(28)12-14-20)37-25(32-33-34-37)23(35-15-7-4-8-16-35)21-9-5-6-10-22(21)29/h5-6,9-14,17-18,23-24,26H,4,7-8,15-16H2,1-3H3

InChI Key

NEAQLHNEKRPBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N3C(=NN=N3)C(C4=CC=CC=C4Cl)N5CCCCC5

Origin of Product

United States

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